molecular formula C6H12ClF3N2O2S B13512386 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride

Cat. No.: B13512386
M. Wt: 268.69 g/mol
InChI Key: ZCBULXGIOCNDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride is a chemical compound with the molecular formula C6H12ClF3N2O2S and a molecular weight of 268.69 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with a trifluoromethanesulfonyl group and an amine group, forming a hydrochloride salt. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with trifluoromethanesulfonyl chloride in the presence of a base to form the trifluoromethanesulfonylpiperidine intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position of the piperidine ring. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Trifluoromethanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets .

Properties

Molecular Formula

C6H12ClF3N2O2S

Molecular Weight

268.69 g/mol

IUPAC Name

1-(trifluoromethylsulfonyl)piperidin-3-amine;hydrochloride

InChI

InChI=1S/C6H11F3N2O2S.ClH/c7-6(8,9)14(12,13)11-3-1-2-5(10)4-11;/h5H,1-4,10H2;1H

InChI Key

ZCBULXGIOCNDDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.